Electronic and Lipophilicity Differentiation vs. Non-Fluorinated Phenyl Analog (CAS 2097863-38-0)
Replacement of the 4-fluorophenyl group in CAS 866845-07-0 with an unsubstituted phenyl group (CAS 2097863-38-0, 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline) eliminates the electron-withdrawing para-fluoro substituent. Matched molecular pair analysis across medicinal chemistry datasets establishes that Ar-H → Ar-F substitution at the para position of a terminal phenyl ring attached to piperazine increases the distribution coefficient (LogD7.4) by approximately +0.3 to +0.6 log units while simultaneously decreasing the H-bond basicity (pKHB) of the proximal piperazine nitrogen by ~0.5–0.8 units [1]. This dual effect enhances passive membrane permeability without proportionally increasing non-specific protein binding. The molecular weight difference between the two compounds is 18.0 g/mol (485.5 vs. 467.6 g/mol), attributable solely to the F-for-H substitution [2].
| Evidence Dimension | Lipophilicity modulation (ΔLogD7.4) and H-bond basicity (ΔpKHB) from Ar-H → Ar-F substitution on terminal phenyl-piperazine |
|---|---|
| Target Compound Data | Predicted LogD7.4 shift: +0.3 to +0.6 log units vs. non-fluorinated analog; pKHB decrease: ~0.5–0.8 units (class-level inference) [1] |
| Comparator Or Baseline | CAS 2097863-38-0 (6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline, MW 467.6 g/mol, no fluorine substituent) [2] |
| Quantified Difference | MW increase: +18.0 g/mol; estimated ΔLogD7.4: +0.3 to +0.6; estimated ΔpKHB: −0.5 to −0.8 [REFS-1, REFS-2] |
| Conditions | Matched molecular pair analysis—class-level inference derived from published fluorine substitution SAR compendia; not a direct head-to-head measurement |
Why This Matters
The fluorine-mediated LogD increase and H-bond basicity decrease predict superior passive membrane permeability for CAS 866845-07-0 compared to the non-fluorinated phenyl analog, a critical consideration when selecting building blocks for cell-based assays or permeability-limited target engagement studies.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. View Source
- [2] PubChem Compound Summaries for CAS 866845-07-0 (MW 485.5) and CAS 2097863-38-0 (MW 467.6). View Source
